6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Medicinal chemistry Scaffold hopping Heterocyclic chemistry

Secure the underexplored [1,2,3]triazolo[5,1-b][1,3]oxazine scaffold—regioisomerically distinct from the common [5,1-c] series. With a native carboxylic acid at the 3-position and a phenyl substituent at the 6-position, this fragment (MW 245.23) is pre-configured for rapid amide coupling in fragment‑growing campaigns and PROTAC linker attachment. Procurement ensures topological novelty for kinase hinge‑region SAR and ternary‑complex stabilization studies. Sold for R&D only. Request a quote for custom pack sizes.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 2173136-23-5
Cat. No. B1415299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid
CAS2173136-23-5
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1C(COC2=C(N=NN21)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C12H11N3O3/c16-12(17)10-11-15(14-13-10)6-9(7-18-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)
InChIKeyZACALOABVHMUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 2173136-23-5): Structural Classification and Research-Grade Availability


6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound embodying a fused [1,2,3]triazolo[5,1-b][1,3]oxazine core, a scaffold class that has been explored in medicinal chemistry for enzyme inhibition and antiviral applications [1]. With molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol, the compound features a phenyl substituent at the 6-position and a carboxylic acid group at the 3-position, providing two distinct vectors for molecular recognition and derivatization . This compound is currently listed as a research chemical (purity >90%) by suppliers offering it for early-stage discovery purposes [2].

Why 6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid Cannot Be Trivially Substituted by In-Class Analogs


The triazolo-oxazine scaffold class exhibits pronounced structure-activity relationship (SAR) sensitivity to regiochemistry, heterocycle topology, and substitution pattern [1]. The target compound embodies a specific [1,2,3]triazolo[5,1-b][1,3]oxazine fusion with ring sizes differing from common regioisomers such as the [1,2,3]triazolo[5,1-c][1,4]oxazine series (6-membered oxazine vs. morpholine-like ring) . Additionally, replacement of the triazole with pyrazole—as in 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6)—eliminates one nitrogen atom from the heterocyclic core, altering hydrogen-bond acceptor capacity, dipole moment, and π-stacking geometry [2]. These topological and electronic differences preclude the assumption that in-class compounds are functionally interchangeable in a discovery or procurement context.

Quantitative Differentiation Evidence for 6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid Against Closest Analogs


Scaffold Topology Differentiation: [1,2,3]Triazolo[5,1-b][1,3]oxazine vs. [1,2,3]Triazolo[5,1-c][1,4]oxazine Regioisomers

The target compound possesses a [5,1-b] ring fusion generating a six-membered 1,3-oxazine ring, whereas the more widely available regioisomer series (e.g., AKSci HTS001373) features a [5,1-c] fusion forming a morpholine-like 1,4-oxazine ring . This topological difference alters the spatial orientation of the 6-phenyl substituent and the 3-carboxylic acid group relative to the triazole plane, resulting in distinct exit vectors for fragment growth or conjugation. Quantitative molecular property calculations are not publicly available for the target compound, but the regioisomer exhibits a molecular mass of 245.24 g/mol, a minimum purity of >90%, and a logP predicted at approximately 1.29 .

Medicinal chemistry Scaffold hopping Heterocyclic chemistry

Heterocycle Core Differentiation: [1,2,3]Triazolo-oxazine vs. Pyrazolo[5,1-b][1,3]oxazine Carboxylic Acid Analogs

The target compound contains a 1,2,3-triazole ring (three nitrogen atoms), whereas the pyrazolo analog 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6) incorporates a pyrazole ring (two nitrogen atoms) [1]. The additional nitrogen in the triazole system provides an extra hydrogen-bond acceptor site and increases the heterocycle's electron-deficient character, which can enhance π-π stacking interactions with aromatic protein residues. The pyrazolo analog has a molecular weight of 168.15 g/mol (C7H8N2O3) versus 245.23 g/mol for the target [2]. The presence of the 6-phenyl substituent on the target compound (absent in the pyrazolo analog) adds significant lipophilic surface area, conferring different logP and ligand efficiency profiles.

Bioisosterism Kinase inhibitor design Hydrogen-bonding capacity

Functional Group Differentiation: Carboxylic Acid-Enabled Derivatization vs. Non-Carboxylic Acid Triazolo-Oxazine Analogs

The 3-carboxylic acid moiety on the target compound enables salt formation, amide coupling, and esterification—transformations that are inaccessible to non-carboxylic acid analogs such as 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]oxazine (MW 201.23 g/mol, C11H11N3O), which lacks the carboxylate functionality entirely . The Santa Cruz Biotechnology catalog lists a piperazine-amide derivative built from a closely related scaffold (tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate, sc-494875, MW 413.47 g/mol, $120/5 mg), demonstrating that the carboxylic acid handle is synthetically tractable for producing elaborated analogs . No amide derivatives of the [5,1-b] target compound are yet cataloged by major suppliers.

Chemical biology PROTAC design Bioconjugation

Biological Activity Precedent in the Triazolo-Oxazine Scaffold Class

While no biological data exist for the target compound itself, the triazolo-oxazine scaffold class has demonstrated quantifiable biological activity in two contexts: (i) spirocyclic [1,2,3]-triazolooxazine nucleosides exhibited antiviral activity against influenza A H1N1 with IC50 values of 24.3–57.5 µM [1]; (ii) triazolo dihydro oxazine carboxamides of 3-t-butyl 5-aminopyrazole were evaluated as STK25 kinase inhibitors but were reported as inactive [2]. These data establish that the scaffold can engage biological targets but SAR is highly sensitive to specific substitution patterns, underscoring that activity cannot be extrapolated across analogs without direct testing.

Antiviral activity Enzyme inhibition Kinase targeting

Recommended Application Scenarios for 6-Phenyl-6,7-dihydro-5H-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid Based on Available Structural Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion with Novel Heterocyclic Topology

The [1,2,3]triazolo[5,1-b][1,3]oxazine core represents a underexplored scaffold topology in commercial fragment libraries. The compound's molecular weight (245.23 g/mol) falls within acceptable fragment parameters (MW < 300), and the carboxylic acid handle permits rapid elaboration via amide coupling for fragment growing campaigns . The scaffold's structural novelty relative to the more common [1,2,4]triazolo and pyrazolo series may yield distinct hit profiles in target-based screens.

PROTAC Linker Attachment Point via Carboxylic Acid Conjugation

The 3-carboxylic acid substituent serves as a native conjugation handle for attaching polyethylene glycol or alkyl linkers en route to PROTAC degrader molecules. The availability of a regioisomeric amide derivative from Santa Cruz Biotechnology (sc-494875) demonstrates the commercial feasibility of this chemistry on closely related scaffolds . The distinct exit vector geometry of the [5,1-b] fusion may confer different ternary complex stabilization properties compared to [5,1-c] derived PROTACs.

Structure-Activity Relationship (SAR) Exploration of Triazolo-Oxazine Kinase Inhibitors

Building on the STK25 co-crystal structure reported for a related triazolo dihydro oxazine series [1], the target compound could serve as a carboxylic acid-containing comparator to probe the importance of an acidic moiety at the oxazine-proximal position. The additional triazole nitrogen (relative to pyrazole analogs) may enhance hinge-region hydrogen bonding in kinase targets, a hypothesis testable through direct biochemical profiling.

Physicochemical Property Benchmarking of [5,1-b] vs. [5,1-c] Triazolo-Oxazine Regioisomers

The target compound and its [5,1-c] regioisomer (AKSci HTS001373) are constitutional isomers differing only in ring fusion geometry, yet have distinct three-dimensional shapes. Comparative measurement of logP, solubility, and plasma protein binding between these isomers would provide valuable SAR data for medicinal chemistry campaigns, as the [5,1-b] fusion may confer different conformational preferences and metabolic stability .

Quote Request

Request a Quote for 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.